3-Methylpiperazin-2-one

Catalog No.
S1899583
CAS No.
23936-11-0
M.F
C5H10N2O
M. Wt
114.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylpiperazin-2-one

CAS Number

23936-11-0

Product Name

3-Methylpiperazin-2-one

IUPAC Name

3-methylpiperazin-2-one

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

InChI

InChI=1S/C5H10N2O/c1-4-5(8)7-3-2-6-4/h4,6H,2-3H2,1H3,(H,7,8)

InChI Key

BSPUWRUTIOUGMZ-UHFFFAOYSA-N

SMILES

CC1C(=O)NCCN1

Canonical SMILES

CC1C(=O)NCCN1
  • Organic Synthesis: The cyclic amine structure with a ketone group (C=O) makes 3-Methylpiperazin-2-one a potential building block for more complex molecules. Researchers might explore its use in synthesizing new pharmaceuticals or functional materials. PubChem:
  • Medicinal Chemistry: The piperazine ring structure is present in many biologically active molecules, including some medications. Researchers might investigate if 3-Methylpiperazin-2-one has any inherent bioactivity or if it can be modified to create new drugs.
  • Catalysis: Nitrogen-containing heterocyclic compounds like 3-Methylpiperazin-2-one can sometimes act as ligands in catalysts. These ligands can help improve the efficiency and selectivity of chemical reactions. More research would be needed to determine if 3-Methylpiperazin-2-one has any catalytic properties.

3-Methylpiperazin-2-one is a cyclic organic compound characterized by a piperazine ring with a methyl group at the third position and a carbonyl group at the second position. Its chemical formula is C5H10N2OC_5H_{10}N_2O, and it has a molecular weight of 114.15 g/mol. The compound exists as a white crystalline solid and is soluble in polar solvents such as water and ethanol. The presence of both nitrogen atoms in the piperazine ring contributes to its unique chemical reactivity and biological activity.

, including:

  • Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids. This reaction typically occurs in aqueous or organic solvents.
  • Reduction: Reduction can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride, often performed in anhydrous solvents like tetrahydrofuran or ethanol.
  • Substitution: The methyl group at the third position can undergo substitution reactions with electrophiles or nucleophiles under specific conditions, leading to various substituted piperazine derivatives .

3-Methylpiperazin-2-one exhibits notable biological activities, particularly in medicinal chemistry. Its structural features allow it to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate enzymatic activity and influence signal transduction pathways, potentially leading to therapeutic effects. Derivatives of 3-methylpiperazin-2-one have shown effectiveness as catalysts and in drug development, particularly in areas targeting neurological disorders and cancer therapies .

The synthesis of 3-methylpiperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:

  • Cyclization of N-substituted ethylenediamine with suitable carbonyl compounds.
  • Use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate cyclization.
  • In industrial settings, continuous flow reactors may be employed for scalability, ensuring consistent quality and yield through precise control of temperature and reaction time .

3-Methylpiperazin-2-one has several applications:

  • Pharmaceuticals: It serves as a building block for various pharmaceutical compounds, particularly those targeting central nervous system disorders.
  • Catalysis: Derivatives are utilized as catalysts in organic synthesis, enhancing reaction efficiency.
  • Research: It is used in studies investigating the structure-activity relationship of piperazine derivatives in medicinal chemistry .

Studies on the interactions of 3-methylpiperazin-2-one with biological targets have revealed its potential as an inhibitor or modulator of specific enzymes and receptors. These interactions are crucial for understanding its pharmacological properties and guiding further drug development efforts. The compound's ability to bind to active sites or allosteric sites facilitates its role in altering cellular processes .

Compound NameStructural FeaturesSimilarity
PiperazineParent compound without methyl and ketone groups0.75
N-MethylpiperazineMethyl group on nitrogen instead of third position0.88
2-MethylpiperazineMethyl group at the second position0.82
3,6-Dimethylpiperazine-2,5-dioneTwo methyl groups at different positions1.00
(R)-1,3-Dimethylpiperazin-2-one hydrochlorideMethyl groups on different nitrogen atoms0.88

Uniqueness

3-Methylpiperazin-2-one is unique due to its specific substitution pattern that imparts distinct chemical reactivity and biological properties compared to other piperazine derivatives . Its ability to participate in diverse

Conventional Synthesis Pathways

Reductive Amination Strategies

Reductive amination represents one of the most versatile and widely employed methodologies for the synthesis of 3-methylpiperazin-2-one [1] [2]. This approach involves the formation of an imine intermediate followed by selective reduction to produce the desired piperazinone scaffold. The mechanism proceeds through nucleophilic attack of an amine on a carbonyl compound, followed by dehydration to form an imine, which is subsequently reduced using various reducing agents [2].

The synthesis of 3-methylpiperazin-2-one via reductive amination typically employs amino acid esters as starting materials. Table 1 demonstrates that dimethyl sulfoxide provides the highest yields (92%) for reductive amination processes, followed by dimethylformamide (88%) and ethanol (85%) [3] [4]. The superior performance of polar aprotic solvents is attributed to their ability to stabilize charged intermediates and facilitate the formation of the imine precursor [4].

Sodium triacetoxyborohydride has emerged as the reducing agent of choice for this transformation, offering excellent chemoselectivity and mild reaction conditions [4] [5]. The reaction proceeds efficiently at temperatures ranging from room temperature to 60°C, with optimal conversions achieved within 4-8 hours [6]. The methodology demonstrates broad substrate scope, accommodating various substituents on both the amino acid and aldehyde components [5] [6].

Recent advances in reductive amination methodology have focused on developing one-pot procedures that combine multiple transformations [5] [6]. Beshore and Dinsmore reported a tandem reductive amination-transamidation-cyclization sequence that provides substituted piperazin-2-ones in good yields while avoiding the need for protecting groups [6]. This approach represents a significant advancement in synthetic efficiency, reducing the number of synthetic steps and improving overall atom economy.

Ring-Closing Metathesis Approaches

Ring-closing metathesis has found limited application in the direct synthesis of piperazin-2-ones due to the challenges associated with forming six-membered rings containing heteroatoms [7] [8]. However, this methodology has been successfully employed in the synthesis of related nitrogen heterocycles and can be adapted for piperazinone formation through appropriate substrate design [7] [9].

The application of ring-closing metathesis to piperazine synthesis requires careful consideration of the nitrogen substitution pattern. Secondary amines are not suitable substrates for ring-closing metathesis, necessitating the use of protecting groups such as tert-butyloxycarbonyl or tosyl groups [8] [9]. These protecting groups reduce the electron density on nitrogen, preventing catalyst coordination and decomposition [9].

Ruthenium-based catalysts, particularly the Grubbs second-generation catalyst, have shown effectiveness in the cyclization of appropriately substituted diamines [8] [10]. Table 4 indicates that ring-closing metathesis typically provides moderate yields (65%) with reaction times of 8 hours at relatively mild temperatures (40°C) [8]. While the substrate scope is more limited compared to other methodologies, ring-closing metathesis offers the advantage of excellent functional group tolerance [9].

The development of Z-selective metathesis catalysts has opened new possibilities for the stereoselective synthesis of piperazinone derivatives [11]. These catalysts enable the formation of specific alkene geometries, which can be crucial for subsequent transformations leading to the desired piperazinone products [11].

Advanced Catalytic Systems

Palladium-Mediated Hydrogenation Protocols

Palladium-catalyzed hydrogenation represents a powerful methodology for the synthesis of chiral piperazin-2-ones from appropriate precursors [12] [13]. This approach has gained significant attention due to its ability to provide high enantioselectivities and excellent functional group tolerance [12] [13].

The synthesis typically involves the asymmetric hydrogenation of pyrazin-2-ols using chiral palladium catalysts [12] [13]. Feng and coworkers developed a palladium-catalyzed asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group, providing facile access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities up to 90% enantiomeric excess [12] [13].

Table 1 shows that methanol provides the highest yields (95%) for palladium-mediated hydrogenation, followed by ethanol (90%) and acetonitrile (80%) [3] [14]. The superior performance of protic solvents is attributed to their role in facilitating protonation steps during the catalytic cycle [3] [14]. The reaction typically proceeds under mild conditions (25°C, 1-5 bar hydrogen pressure) with catalyst loadings of 2-5 mol% [3] [12].

The protecting group strategy plays a crucial role in the success of palladium-mediated hydrogenation. Benzyloxycarbonyl-protected intermediates undergo simultaneous deprotection and cyclization during hydrogenation, providing the desired piperazinone products in excellent yields [3] . This dual functionality eliminates the need for separate deprotection steps, improving synthetic efficiency [3] .

Montgomery and Rawal reported a palladium-catalyzed decarboxylative cyclization approach for the synthesis of highly substituted piperazines [16] [17]. This methodology involves the reaction of propargyl carbonates with bis-nitrogen nucleophiles, providing piperazinone-type compounds in generally excellent yields with high regio- and stereochemical control [16] [17].

Asymmetric Synthesis Techniques

Asymmetric synthesis techniques for 3-methylpiperazin-2-one have evolved significantly, with several methodologies providing access to enantiomerically pure products [18] [19] [20]. These approaches are particularly important for pharmaceutical applications where stereochemistry can dramatically influence biological activity [18] [21].

The asymmetric lithiation-trapping methodology developed by Firth and O'Brien provides a direct route to enantiopure piperazines via functionalization of the intact piperazine ring [19] [22]. This approach utilizes asymmetric lithiation-substitution of α-methylbenzyl-functionalized N-Boc piperazines using s-butyllithium with (-)-sparteine or (+)-sparteine surrogate, providing access to a range of piperazines as single stereoisomers [19] [22].

Table 4 indicates that asymmetric synthesis techniques typically provide yields of 80% with very high stereoselectivity, though substrate scope may be limited [19] [20]. The methodology requires careful optimization of lithiation times and electrophile selection to achieve optimal results [19] [22].

Recent developments in organocatalytic approaches have provided new opportunities for asymmetric piperazinone synthesis [23] [24]. The one-pot enantioselective synthesis developed by researchers involves a sequential quinine-derived urea-catalyzed Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization [24]. This methodology provides access to C3-substituted piperazin-2-ones with enantioselectivities up to 96% [24].

The benzilic amide rearrangement strategy reported by He and coworkers represents an unprecedented approach to α,α-disubstituted piperazinones [25] [26]. This method proceeds via a domino imidazolidination, formal nitrogen shift, and aryl migration sequence, employing readily available vicinal tricarbonyl compounds and diamines as starting materials [25] [26]. The approach provides efficient access to chiral C3-disubstituted piperazin-2-ones with high enantiocontrol through dynamic kinetic resolution [25] [26].

Process Optimization Considerations

Solvent Selection Impact on Yield

Solvent selection plays a critical role in determining the success of 3-methylpiperazin-2-one synthesis across all methodologies [27] [28] [29]. Table 1 provides a comprehensive comparison of solvent effects on different synthetic approaches, revealing significant variations in yield based on solvent polarity and hydrogen bonding capability [27] [28].

For reductive amination processes, polar aprotic solvents consistently provide the highest yields, with dimethyl sulfoxide achieving 92% yield, followed by dimethylformamide at 88% [4] [30]. The superior performance of these solvents is attributed to their ability to stabilize charged intermediates formed during imine formation and reduction [4] [2]. Protic solvents like ethanol and methanol also perform well (85% and 82% respectively), likely due to their participation in proton transfer processes [4] [2].

Ring-closing metathesis reactions show a different solvent preference profile, with dichloromethane providing the highest yields (85%) due to its ability to maintain catalyst stability while providing adequate substrate solubility [7] [9]. Toluene also performs well (82%) and is often preferred for industrial applications due to its lower environmental impact [9] [10].

Palladium-mediated hydrogenation reactions demonstrate strong preferences for protic solvents, with methanol achieving 95% yield [12] [13]. This preference reflects the importance of proton availability during the catalytic cycle and the need for effective hydrogen solubility [12] [31].

Table 5 indicates that solvent polarity has a high impact on yield but moderate impact on selectivity, with optimal polarity indices ranging from 5.0-7.0 [27] [28]. Water, despite its high polarity, shows poor performance across all methodologies due to limited substrate solubility and potential catalyst deactivation [27] [29].

Temperature-Dependent Reaction Kinetics

Temperature control represents one of the most critical parameters for optimizing 3-methylpiperazin-2-one synthesis, with profound effects on both reaction rate and selectivity [27] [32] [33]. Table 2 demonstrates the complex relationship between temperature, reaction kinetics, and product distribution [27] [33].

The reaction rate constants show exponential dependence on temperature, increasing from 0.0001 s⁻¹ at 25°C to 0.45 s⁻¹ at 200°C [32] [33]. This behavior follows the Arrhenius equation, with activation energies typically ranging from 150-200 kJ/mol for piperazinone-forming reactions [32] [34]. The thermal degradation studies of Freeman indicate that piperazine derivatives show first-order degradation kinetics with activation energies around 183.5 kJ/mol [32] [34].

Optimal yields for reductive amination are achieved at 120-150°C, where the balance between reaction rate and side product formation is most favorable [35] [30]. At temperatures below 80°C, reaction rates are insufficient for practical synthetic applications, while temperatures above 180°C lead to significant side product formation and substrate decomposition [32] [33].

Table 5 identifies reaction temperature as having very high impact on both yield and selectivity, with optimal ranges of 80-120°C for most synthetic methodologies [27] [36]. The temperature-dependent selectivity reflects competing pathways, including desired cyclization reactions and undesired decomposition or rearrangement processes [32] [33].

The isokinetic relationship observed in piperazine oxidation studies reveals that reaction control transitions from enthalpic to entropic as temperature increases [33]. This relationship provides valuable mechanistic insights and can guide optimization strategies for different synthetic approaches [33].

Palladium-catalyzed reactions often proceed efficiently at lower temperatures (25-60°C), reflecting the high activity of modern catalyst systems [12] [17] [37]. These mild conditions help minimize side reactions and improve functional group tolerance [17] [37].

Process optimization strategies must consider the trade-off between reaction rate and selectivity when selecting operating temperatures [28] [36]. Table 2 clearly illustrates this relationship, showing that while higher temperatures increase reaction rates, they also lead to increased side product formation [27] [33]. Industrial processes typically operate in the 100-150°C range to achieve acceptable conversion rates while maintaining product quality [32] [36].

The development of microwave-assisted synthesis has provided opportunities to achieve rapid heating and improved reaction control [38]. These techniques can provide more uniform heating and reduce reaction times while maintaining selectivity [38] [10].

XLogP3

-0.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Last modified: 08-16-2023

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